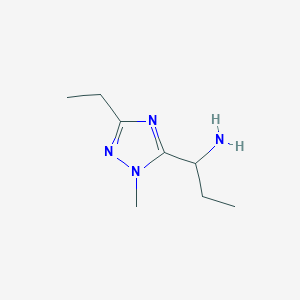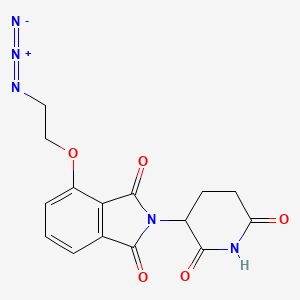
Tert-butyl 2-bromo-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-bromo-6-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the direct bromination and fluorination of tert-butyl benzoate. This process requires the use of bromine and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the tert-butyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield tert-butyl 2-azido-6-fluorobenzoate, while reduction with LiAlH4 can produce tert-butyl 2-bromo-6-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-bromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-bromo-6-fluorobenzoate depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Tert-butyl 2-bromo-6-fluorobenzoate can be compared with other similar compounds such as:
Tert-butyl 2-bromo-4-fluorobenzoate: Similar structure but with the fluorine atom at the 4-position instead of the 6-position.
Tert-butyl 2-bromo-5-fluorobenzoate: Similar structure but with the fluorine atom at the 5-position.
Tert-butyl 2-bromo-3-fluorobenzoate: Similar structure but with the fluorine atom at the 3-position.
The uniqueness of this compound lies in the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and applications in synthesis.
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |
Clave InChI |
JAFLXEXVZFOGHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC=C1Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)






